molecular formula C10H16N2 B1427592 3-Methyl-1-(pyridin-2-yl)butan-1-amine CAS No. 825647-69-6

3-Methyl-1-(pyridin-2-yl)butan-1-amine

Cat. No. B1427592
Key on ui cas rn: 825647-69-6
M. Wt: 164.25 g/mol
InChI Key: CQQSJHCEEUYAOK-UHFFFAOYSA-N
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Patent
US08980934B2

Procedure details

To a hot solution of (L)-DBTA (7.2 g, 20 mmol) in MeOH (75 mL) with stirring was added a solution of racemic 3-methyl-1-(pyridin-2-yl)butan-1-amine (3.3 g, 20 mmol) in MeOH (30 mL) dropwise. After addition, the resulting suspension was stirred for 5 min under reflux and cooled in air for about 5 min. The resulting precipitate was collected by vacuum filtration, washed with cold MeOH, air-dried and recrystallized from MeOH (200 mL) to give (L)-DBTA salt of (S)-3-methyl-1-(pyridin-2-yl)butan-1-amine as white solid (1.95 g, 95.6% ee). The ee of the compound was determined by acetylating small samples with acetyl chloride and analyzing the products by chiral HPLC: Daicel Chiralpak AD-H, 90:10 v/v hexanes-IPA (+0.5% Et3N), 1.0 ml min−1, λ=254 nm, Rt=5.8 mins (R), Rt=7.5 min (S).
[Compound]
Name
(L)-DBTA
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:12])[CH2:3][CH:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[NH2:5]>CO>[CH3:1][CH:2]([CH3:12])[CH2:3][C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[NH2:5]

Inputs

Step One
Name
(L)-DBTA
Quantity
7.2 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
CC(CC(N)C1=NC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled in air for about 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold MeOH
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
recrystallized from MeOH (200 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(C[C@H](N)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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